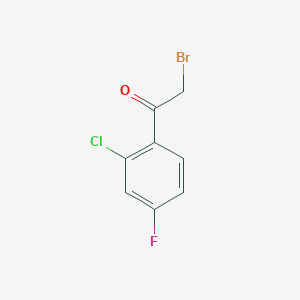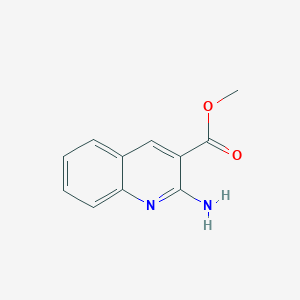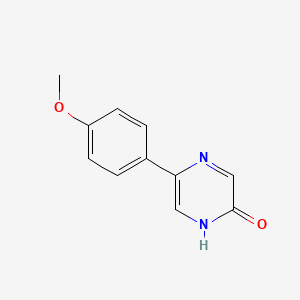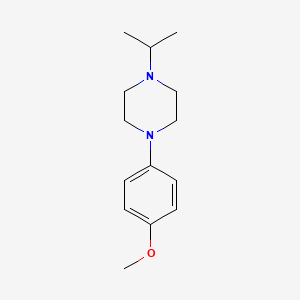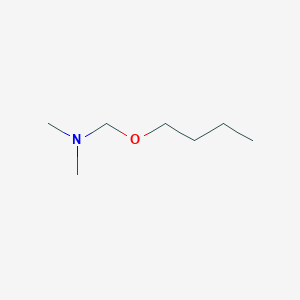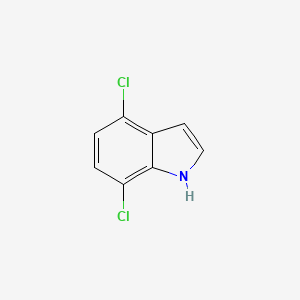
4,7-ジクロロインドール
概要
説明
4,7-Dichloroindole is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine atoms at the 4 and 7 positions of the indole ring makes this compound unique and of significant interest in various fields of scientific research .
科学的研究の応用
4,7-Dichloroindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: 4,7-Dichloroindole is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4,7-Dichloroindole.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 4,7-Dichloroindole could have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,7-Dichloroindole is not clearly defined in the available literature
The potential of 4,7-Dichloroindole, given the known biological activities of indole derivatives, makes it a promising candidate for future studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroindole typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of 4,7-Dichloroindole can be achieved through a multi-step process. This includes the initial formation of a suitable indole precursor, followed by selective chlorination at the 4 and 7 positions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4,7-Dichloroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives, indoline compounds, and substituted indoles, which have significant applications in medicinal chemistry and material science .
類似化合物との比較
- 5,6-Dichloroindole-3-acetic acid
- 4-Chloroindole-3-acetic acid
- 7,8-Dichloro-1-oxo-β-carboline
Comparison: 4,7-Dichloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated indoles, it exhibits different reactivity and selectivity in chemical reactions. Its applications in drug development and industrial processes also highlight its uniqueness .
特性
IUPAC Name |
4,7-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCABIEVMZKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541840 | |
| Record name | 4,7-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96129-73-6 | |
| Record name | 4,7-Dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


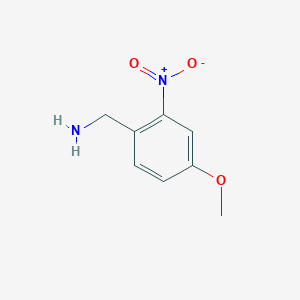


![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)

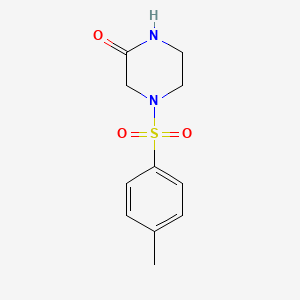
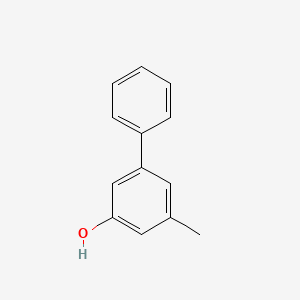
![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)
